molecular formula C13H15NO2 B11712720 5,8-Dimethoxy-2,4-dimethylquinoline CAS No. 52823-95-7

5,8-Dimethoxy-2,4-dimethylquinoline

Cat. No.: B11712720
CAS No.: 52823-95-7
M. Wt: 217.26 g/mol
InChI Key: YSUKHSPBLNUACE-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,4-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C13H15NO2. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2,4-dimethylquinoline typically involves the Friedländer quinoline synthesis. This method includes the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener synthetic approaches such as microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,8-Dimethoxy-2,4-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimalarial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,4-dimethylquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes, leading to its potential anticancer activity. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethoxy-2,4-dimethylquinoline
  • 2,4-Dimethylquinoline
  • 5,8-Dimethoxyquinoline

Uniqueness

5,8-Dimethoxy-2,4-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 8 positions enhances its solubility and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

5,8-dimethoxy-2,4-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-7-9(2)14-13-11(16-4)6-5-10(15-3)12(8)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUKHSPBLNUACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306574
Record name 5,8-Dimethoxy-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52823-95-7
Record name NSC177503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Dimethoxy-2,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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